(2E)-4-methylpenta-2,4-dienoic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H8O2 |
|---|---|
Molecular Weight |
112.13 g/mol |
IUPAC Name |
(2E)-4-methylpenta-2,4-dienoic acid |
InChI |
InChI=1S/C6H8O2/c1-5(2)3-4-6(7)8/h3-4H,1H2,2H3,(H,7,8)/b4-3+ |
InChI Key |
VVHRGZKMNAOETC-ONEGZZNKSA-N |
Isomeric SMILES |
CC(=C)/C=C/C(=O)O |
Canonical SMILES |
CC(=C)C=CC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Other Significant Chemical Reactions
Beyond the transformations involving the diene system, the carboxylic acid functionality can also participate in a range of reactions. However, this section will focus on the oxidation and reduction of the carbon-carbon double bonds.
The double bonds of (2E)-4-methylpenta-2,4-dienoic acid are susceptible to various oxidation reactions.
Epoxidation: Reagents like meta-chloroperoxybenzoic acid (m-CPBA) can be used to form epoxides. The C4-C5 double bond is expected to be more nucleophilic and thus more reactive towards epoxidation than the electron-poor C2-C3 double bond.
Dihydroxylation: Treatment with osmium tetroxide (OsO₄) followed by a reducing agent, or with cold, dilute potassium permanganate (B83412) (KMnO₄), would lead to the formation of diols. Again, the more electron-rich C4-C5 double bond is the likely site of initial reaction.
Ozonolysis: Ozonolysis (O₃) followed by a workup with a reducing agent (e.g., dimethyl sulfide, DMS) or an oxidizing agent (e.g., hydrogen peroxide, H₂O₂) will cleave the double bonds. Cleavage of the C4-C5 bond would yield a ketone and an aldehyde, while cleavage of the C2-C3 bond would result in two carboxylic acid-containing fragments (after oxidative workup).
Table 3: Predicted Products of Major Oxidation Pathways
| Reagent | Expected Major Product |
| m-CPBA | (2E)-4-(oxiran-2-yl)pent-2-enoic acid |
| OsO₄, NMO | (2E)-4,5-dihydroxy-4-methylpent-2-enoic acid |
| 1. O₃, 2. DMS | (E)-4-oxopent-2-enoic acid and formaldehyde |
The double bonds and the carboxylic acid group of this compound can be reduced under various conditions.
Catalytic Hydrogenation: Using a catalyst such as palladium on carbon (Pd/C) with hydrogen gas (H₂), both double bonds can be reduced to yield 4-methylpentanoic acid. It is possible to achieve selective reduction of the less hindered C4-C5 double bond under carefully controlled conditions.
Reduction of the Carboxylic Acid: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the carboxylic acid to a primary alcohol. This reagent will also reduce the conjugated double bonds. To selectively reduce the carboxylic acid without affecting the double bonds, it would first need to be converted to an ester, which can then be reduced with a milder reagent like diisobutylaluminium hydride (DIBAL-H) at low temperatures.
Table 4: Predicted Products of Reduction Pathways
| Reagent | Expected Product |
| H₂, Pd/C | 4-methylpentanoic acid |
| LiAlH₄ | 4-methylpentan-1-ol |
Nucleophilic Substitution Reactions
The carboxylic acid moiety of this compound is susceptible to nucleophilic acyl substitution, a fundamental reaction class for the interconversion of carboxylic acid derivatives. In this two-step addition-elimination mechanism, a nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. Subsequent elimination of the hydroxyl group as a leaving group, typically after protonation, yields the substituted product.
This pathway allows for the synthesis of various derivatives, such as esters and amides, from this compound. The reaction is generally favored when the incoming nucleophile is a stronger base than the leaving group. To facilitate the reaction, the hydroxyl group is often converted into a better leaving group, for instance, by protonation under acidic conditions or by conversion to an acyl chloride.
For example, the esterification of this compound with an alcohol (R'-OH) under acidic catalysis would proceed via protonation of the carbonyl oxygen, followed by nucleophilic attack from the alcohol. Subsequent proton transfer and elimination of a water molecule would yield the corresponding ester. Similarly, reaction with an amine (R'R''NH) in the presence of a coupling agent or after conversion to the acid chloride would produce the corresponding amide.
Table 1: Plausible Nucleophilic Acyl Substitution Reactions of this compound
| Nucleophile (Nu-H) | Reagent/Catalyst | Product |
| Alcohol (R'-OH) | Acid catalyst (e.g., H₂SO₄) | (2E)-4-methylpenta-2,4-dienoate ester |
| Amine (R'R''NH) | Coupling agent (e.g., DCC) or conversion to acid chloride | N,N-disubstituted-(2E)-4-methylpenta-2,4-dienamide |
| Thiol (R'-SH) | Acid catalyst or conversion to acid chloride | S-alkyl (2E)-4-methylpenta-2,4-dienethioate |
Hydrosilylation
Hydrosilylation involves the addition of a silicon-hydride (Si-H) bond across an unsaturated bond. In the case of α,β-unsaturated carbonyl compounds like this compound, this reaction can proceed via different pathways, including 1,2-addition across the carbonyl group or 1,4-conjugate addition to the diene system. The regioselectivity and stereoselectivity of the reaction are highly dependent on the catalyst and the silane (B1218182) used.
Common catalysts for hydrosilylation include platinum complexes, such as Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst, as well as other transition metals like rhodium and iridium. wikipedia.org More recently, earth-abundant metal catalysts, including those based on manganese and magnesium, have been developed for the hydrosilylation of α,β-unsaturated esters and carboxylic acids. nih.govrsc.orgacs.org
For α,β-unsaturated esters, magnesium-catalyzed hydrosilylation has been shown to proceed via 1,4-addition to yield silyl (B83357) ketene (B1206846) acetals. nih.govrsc.org In the case of α,β-unsaturated carboxylic acids, manganese(I)-catalyzed hydrosilylation has been reported, although for some substrates, mixtures of products resulting from reduction and homocoupling can be observed. acs.org The reaction with this compound would likely involve the initial formation of a silyl ester, which could then undergo further reduction. The conjugated diene system adds complexity, potentially leading to a variety of products depending on the reaction conditions.
The general mechanism for metal-catalyzed hydrosilylation, known as the Chalk-Harrod mechanism, involves the oxidative addition of the Si-H bond to the metal center, coordination of the unsaturated substrate, migratory insertion, and finally, reductive elimination of the silylated product. wikipedia.org
Table 2: Potential Hydrosilylation Products of this compound Derivatives
| Substrate | Catalyst | Silane | Potential Product(s) |
| (2E)-4-methylpenta-2,4-dienoate ester | Magnesium-based catalyst | Phenylsilane (PhSiH₃) | Silyl ketene acetal (B89532) (from 1,4-addition) |
| This compound | Manganese(I) complex | Phenylsilane (PhSiH₃) | Mixture of reduced and coupled products |
| This compound | Platinum-based catalyst | Triethylsilane (Et₃SiH) | Silyl ester, fully or partially saturated silyl esters |
Radical Polymerization
The conjugated diene structure of this compound makes it a suitable monomer for radical polymerization. This process is typically initiated by the decomposition of a radical initiator, such as a peroxide or an azo compound, to generate free radicals. These radicals then add to the double bond of the monomer, initiating a chain reaction that leads to the formation of a polymer.
The polymerization of sorbic acid (2,4-hexadienoic acid), a close structural analog of this compound, has been described in the patent literature. google.comgoogle.com In these systems, sorbic acid-based moieties are reacted with other compounds, such as glycidyl (B131873) ethers, and subsequently polymerized via a free-radical mechanism to form cross-linked polymer networks. google.comgoogle.com The polymerization can be initiated thermally or by UV irradiation in the presence of suitable initiators. google.com
Given the structural similarity, it is highly probable that this compound can undergo similar radical polymerization reactions. The resulting polymer would feature a backbone derived from the conjugated diene system, with the carboxylic acid and methyl groups as pendant functionalities. These functional groups could be further modified post-polymerization to tailor the properties of the final material.
Table 3: General Conditions for Radical Polymerization of this compound
| Parameter | Description |
| Initiator | Thermal initiators (e.g., AIBN, benzoyl peroxide) or photoinitiators. |
| Solvent | A suitable organic solvent that dissolves the monomer and the resulting polymer. |
| Temperature | Dependent on the choice of initiator, typically in the range of 50-100 °C for thermal initiation. |
| Product | A polymer with a repeating unit derived from the monomer. |
Cross-Coupling Reactions (e.g., Fe-catalyzed)
Iron-catalyzed cross-coupling reactions have emerged as a cost-effective and environmentally benign alternative to methods employing precious metals like palladium. nih.gov These reactions are effective for forming carbon-carbon bonds between a variety of coupling partners. While direct cross-coupling of the carboxylic acid itself is challenging, a common strategy involves the conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride.
For this compound, a plausible pathway would involve its initial conversion to (2E)-4-methylpenta-2,4-dienoyl chloride via a nucleophilic acyl substitution reaction with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This acid chloride can then participate in an iron-catalyzed cross-coupling reaction with an organometallic reagent, such as a Grignard reagent (R'MgX). nih.gov
Iron salts, such as FeCl₃ or Fe(acac)₃, are commonly used as pre-catalysts. nih.gov The reaction conditions are typically mild, and a variety of functional groups are tolerated. This methodology would allow for the introduction of a new alkyl or aryl group at the carbonyl carbon position of the original dienoic acid, yielding a ketone with a preserved conjugated diene system.
Table 4: Illustrative Fe-catalyzed Cross-Coupling of a this compound Derivative
| Step | Reactants | Reagents/Catalyst | Intermediate/Product |
| 1. Activation | This compound | Thionyl chloride (SOCl₂) | (2E)-4-methylpenta-2,4-dienoyl chloride |
| 2. Cross-Coupling | (2E)-4-methylpenta-2,4-dienoyl chloride, Grignard reagent (R'MgX) | Fe(acac)₃ (catalyst) | (2E)-4-methyl-1-substituted-penta-2,4-dien-1-one |
Biosynthesis, Natural Occurrence, and Enzymatic Studies
Isolation and Identification from Biological Sources
(2E)-4-methylpenta-2,4-dienoic acid has been identified as a naturally occurring compound in both fungi and plants, where it plays a role in various biological processes.
The fungus Pyrenophora semeniperda, a known seed pathogen, is a significant source of this compound, where it is referred to as pyrenophoric acid. nih.gov This compound was first isolated from solid wheat seed cultures of the fungus. nih.gov P. semeniperda has been investigated as a potential mycoherbicide for the biocontrol of invasive grasses like cheatgrass (Bromus tectorum). nih.govnih.gov
Subsequent studies have led to the isolation of related compounds, pyrenophoric acid B and pyrenophoric acid C, from solid cultures of P. semeniperda grown on cheatgrass seeds. nih.govacs.org Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS), were instrumental in characterizing the structures of these sesquiterpenoid acids. nih.govnih.govacs.org The relative stereochemistry of pyrenophoric acid was determined using 1H,1H couplings and Nuclear Overhauser Effect Spectroscopy (NOESY) experiments, while its absolute configuration was established using the advanced Mosher's method. nih.gov
| Compound | Fungal Source | Key Identification Methods |
| Pyrenophoric acid | Pyrenophora semeniperda | NMR, HR-ESIMS, Mosher's method nih.govnih.gov |
| Pyrenophoric acid B | Pyrenophora semeniperda | NMR, HR-ESIMS nih.govacs.org |
| Pyrenophoric acid C | Pyrenophora semeniperda | NMR, HR-ESIMS nih.govacs.org |
While the primary focus of research has been on its fungal origins, this compound and its derivatives have structural similarities to plant-derived compounds. For instance, pyrenophoric acid is structurally related to the plant growth regulator abscisic acid. nih.gov This structural similarity suggests potential interactions with plant metabolic pathways.
Biosynthetic Pathways and Precursors
The biosynthesis of this compound is linked to the isoprenoid pathway, a fundamental route for the production of a vast array of natural products.
Isoprenoids are synthesized from the basic five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). nih.gov There are two primary pathways for the synthesis of these precursors: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. nih.govnih.gov The MVA pathway is typically found in animals, fungi, archaea, and the cytosol of plants, while the MEP pathway is present in eubacteria, green algae, and higher plants. nih.gov Given that this compound is produced by the fungus Pyrenophora semeniperda, its biosynthesis is expected to proceed via the MVA pathway. nih.gov
The biosynthesis of sesquiterpenoids like pyrenophoric acid involves the action of a series of specific enzymes. The initial steps involve the conversion of acetyl-CoA to IPP and DMAPP through the MVA pathway. nih.gov These precursors are then utilized by terpene synthases to generate the basic carbon skeleton of the sesquiterpenoid. Subsequent modifications, such as oxidations and rearrangements, are carried out by other enzymes like cytochromes P450 and dehydrogenases to yield the final product.
Research into the genetics of Pyrenophora semeniperda is ongoing to identify the specific gene cluster responsible for the synthesis of pyrenophoric acid and its derivatives. nih.gov Understanding the genetic basis of its production could enable the manipulation of its biosynthesis for various applications.
Metabolic Transformations in Biological Systems
Once produced, this compound and its related compounds can undergo further metabolic transformations. Studies have shown that pyrenophoric acid B can interact with the plant abscisic acid (ABA) biosynthetic pathway to inhibit seed germination. nih.gov This suggests that the fungal metabolite is recognized and potentially modified by plant enzymes.
The interaction with the ABA pathway highlights a sophisticated cross-kingdom influence where a fungal secondary metabolite hijacks a plant's hormonal signaling to its advantage. Specifically, it is proposed that pyrenophoric acid B acts at the level of the alcohol dehydrogenase ABA2, an enzyme in the ABA biosynthesis pathway, to reduce seedling establishment. nih.gov This manipulation of the host's metabolic system is a strategy employed by the fungus to increase its success in causing seed mortality. nih.gov
Unraveling the Enigmatic Compound: this compound
A comprehensive analysis of the chemical compound this compound, exploring its characteristics and its theoretical relationship with the plant hormone abscisic acid. This article navigates the limited available scientific data to provide a structured overview of its potential biological context.
Currently, there is a notable absence of specific scientific literature detailing the biosynthesis, natural occurrence, or enzymatic studies of this compound. While general metabolic pathways for unsaturated carboxylic acids are well-documented, the specific enzymes and biological systems that might produce this compound remain uncharacterized. Its presence in natural sources, such as plants or microorganisms, has not been reported in available scientific literature.
Catabolic Pathways and Degradation Products
The catabolic pathways and degradation products of this compound are not specifically described in current scientific research. General principles of fatty acid metabolism suggest that its degradation would likely proceed through beta-oxidation, a common pathway for breaking down fatty acids. However, the specific enzymes and intermediates involved in the breakdown of this particular branched-chain unsaturated acid have not been investigated.
Conjugation Reactions (e.g., Glucoside Formation)
Information regarding conjugation reactions of this compound, such as the formation of glucosides, is not available in the scientific literature. In plants, the glucosylation of various compounds, including hormones and secondary metabolites, is a common detoxification and storage mechanism. It is plausible that if this compound were present in a biological system, it could undergo such enzymatic modifications.
Relationship to Abscisic Acid (ABA) and its Derivatives
The potential relationship between this compound and the plant hormone abscisic acid (ABA) is primarily based on structural similarities and theoretical biosynthetic connections, rather than direct experimental evidence.
Structural Analogy and Biosynthetic Connection
This compound shares a structural resemblance to fragments of the abscisic acid molecule. ABA is a C15 sesquiterpenoid, and its degradation can lead to smaller molecules. However, no published research directly identifies this compound as a product of ABA catabolism. The biosynthetic pathways of ABA are well-studied and proceed from the cleavage of carotenoids, a process that does not directly suggest the formation of this specific C6 acid.
In Vitro Enzymatic Studies of ABA-related Transformations
Extensive in vitro enzymatic studies have been conducted on the transformation of abscisic acid and its derivatives. These studies have elucidated the key enzymes and pathways involved in ABA catabolism, primarily leading to phaseic acid and dihydrophaseic acid. To date, these studies have not reported the formation of this compound as a product of ABA transformation under in vitro conditions.
Biological Activity and Mechanistic Investigations Non Human, in Vitro/in Silico Focus
Plant Physiology and Phytotoxicity Studies
The investigation into the effects of (2E)-4-methylpenta-2,4-dienoic acid on plant life is an emerging area. Insights are primarily drawn from studies on analogous compounds, which suggest that the dienoic acid structure is a key determinant of its biological function.
Role as a Plant Growth Regulator
While direct evidence for this compound as a plant growth regulator is yet to be firmly established in published literature, studies on similar molecules offer compelling inferences. Research on (2Z,4E)-5-phenylpenta-2,4-dienoic acid, for instance, has demonstrated its capacity to inhibit root gravitropism in lettuce seedlings. This suggests that the core pentadienoic acid skeleton is crucial for interacting with plant physiological processes. The presence of the methyl group in this compound, in place of a phenyl group, would likely modulate this activity, though the specific nature of this modulation remains a subject for future research.
Molecular Mechanisms of Plant Stress Response Modulation
The molecular mechanisms through which this compound might modulate plant stress responses are not yet elucidated. General principles of plant stress responses to chemical agents involve the perception of the molecule, followed by the activation of signaling cascades that can lead to changes in gene expression and metabolic adjustments. Future in silico studies, such as molecular docking simulations, could predict potential protein targets within the plant cell, offering hypotheses for subsequent experimental validation.
Interactions with Plant Hormone Signaling Pathways (e.g., abscisic acid signaling network)
There is currently no direct evidence from experimental studies detailing the interaction of this compound with the abscisic acid (ABA) signaling network or other plant hormone pathways. Given that ABA is a key regulator of many plant stress responses, and considering the potential for this compound to act as a plant growth regulator, investigating its influence on ABA biosynthesis, perception, and signal transduction would be a logical next step in understanding its mode of action.
Antimicrobial Properties
The potential for this compound to act as an antimicrobial agent is suggested by the known activities of other fatty acids and related compounds.
Inhibition of Microbial Growth
Specific studies detailing the inhibitory effects of this compound on the growth of bacteria or fungi are not presently available. However, the broader class of unsaturated carboxylic acids has been shown to possess antimicrobial properties. For example, derivatives of pentanoic acid have demonstrated activity against various bacterial strains. The proposed mechanism for such compounds often involves the disruption of microbial cell membranes, leading to increased permeability and eventual cell death. The lipophilic nature of the hydrocarbon chain combined with the acidic carboxyl group allows these molecules to intercalate into the lipid bilayer of the cell membrane. The specific efficacy of this compound against different microbial species would need to be determined through dedicated antimicrobial susceptibility testing.
| Microorganism Type | Potential Effect of this compound (Inferred) | Potential Mechanism of Action (Inferred) |
| Bacteria | Inhibition of growth | Disruption of cell membrane integrity |
| Fungi | Inhibition of growth | Disruption of cell membrane integrity |
Mechanisms of Action against Bacterial Strains (e.g., Staphylococcus aureus)
Scientific inquiry into the direct antibacterial mechanisms of this compound against specific bacterial strains such as Staphylococcus aureus is not extensively documented in publicly available research. While the broader field of antibacterial research is vast, studies detailing the specific interactions of this compound with bacterial cell walls, membranes, or metabolic processes are not presently available.
Efflux Pump Inhibition Research
Efflux pumps are a significant mechanism by which bacteria develop resistance to antibiotics. The inhibition of these pumps is a key strategy to overcome multidrug resistance. Research into the potential of this compound as an efflux pump inhibitor (EPI) is an area of interest. However, specific studies detailing its efficacy or mechanism of inhibition against bacterial efflux pumps have not been identified in the current body of scientific literature. General research on EPIs indicates that they can work by disrupting the energy source of the pump or by competitively binding to the pump protein.
Other Biochemical Interactions
Beyond direct antibacterial activity, the biochemical interactions of this compound have been explored in other contexts, revealing its potential as both an enzymatic substrate and a foundational molecule for the synthesis of more complex, biologically active compounds.
Substrate Specificity for Enzymes (e.g., CarC)
There is no specific information available from the search results regarding the substrate specificity of this compound for the enzyme CarC.
Advanced Spectroscopic and Analytical Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom.
Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental for establishing the primary structure of (2E)-4-methylpenta-2,4-dienoic acid. While specific experimental spectra for this exact compound are not widely available in public databases, the expected chemical shifts can be predicted based on its structure.
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for each unique proton environment. The vinyl protons would appear in the downfield region, typically between 5.0 and 7.5 ppm, due to the deshielding effect of the double bonds. The methyl protons would be found in the upfield region. The carboxylic acid proton would exhibit a broad singlet at a significantly downfield chemical shift, often above 10 ppm.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework. The carbonyl carbon of the carboxylic acid would be the most downfield signal, typically in the range of 165-185 ppm. The sp² hybridized carbons of the double bonds would appear between 100 and 150 ppm. The sp³ hybridized methyl carbons would have signals in the upfield region of the spectrum.
A summary of predicted NMR data is presented in the table below.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1 (COOH) | >10 (broad s) | 165-185 |
| C2 (CH) | 5.5-6.0 (d) | 115-125 |
| C3 (CH) | 7.0-7.5 (d) | 140-150 |
| C4 (C) | - | 135-145 |
| C5 (CH₂) | ~5.0 (s) | 110-120 |
| CH₃ | ~1.9 (s) | 15-25 |
| Note: Predicted values are based on general principles of NMR spectroscopy. d = doublet, s = singlet. |
Two-dimensional (2D) NMR experiments are powerful tools for assembling the molecular puzzle by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings within the molecule. For this compound, a cross-peak would be observed between the vinyl protons on C2 and C3, confirming their adjacent relationship.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded protons and carbons. This would allow for the unambiguous assignment of each proton signal to its corresponding carbon atom, for instance, linking the C2-H signal to the C2 carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds). This is crucial for connecting the different fragments of the molecule. For example, correlations would be expected from the methyl protons to C3, C4, and C5, and from the vinyl proton at C2 to the carbonyl carbon (C1).
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, which is critical for determining stereochemistry. For the (2E) isomer, a NOESY experiment would show a correlation between the protons on C2 and C3, which are on the same side of the double bond, helping to confirm the trans configuration.
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, which allows for the determination of its elemental formula. For this compound, the exact mass can be calculated and compared to the experimentally determined value to confirm the molecular formula of C6H8O2. nih.gov
| Property | Value | Source |
| Molecular Formula | C6H8O2 | nih.gov |
| Molecular Weight | 112.13 g/mol | nih.gov |
| Monoisotopic Mass | 112.052429494 Da | nih.gov |
The close agreement between the calculated and measured mass in an HRMS experiment would provide strong evidence for the assigned molecular formula.
In a mass spectrometer, molecules can be fragmented into smaller, charged pieces. The pattern of these fragments provides valuable clues about the molecule's structure. For carboxylic acids, characteristic fragmentation patterns include the loss of a hydroxyl group (-OH, mass loss of 17) and the loss of the entire carboxyl group (-COOH, mass loss of 45). libretexts.org The fragmentation of this compound would be expected to show these characteristic losses, as well as other fragments resulting from the cleavage of the carbon chain.
| Fragment Ion (m/z) | Possible Neutral Loss |
| 95 | Loss of OH |
| 67 | Loss of COOH |
| Note: m/z values are based on the monoisotopic mass and expected fragmentation patterns. |
Hyphenated techniques, which couple a separation method with mass spectrometry, are essential for the analysis of complex mixtures.
LC-MS (Liquid Chromatography-Mass Spectrometry): LC-MS is particularly well-suited for the analysis of carboxylic acids. nih.govchromforum.org Reversed-phase liquid chromatography can be used to separate this compound from other components in a mixture before it enters the mass spectrometer for detection and identification. nih.gov Derivatization is sometimes employed to improve chromatographic retention and detection sensitivity. nih.govresearchgate.net
GC-MS (Gas Chromatography-Mass Spectrometry): For volatile compounds, GC-MS is a powerful analytical tool. researchgate.netshimadzu.com While carboxylic acids can be analyzed directly by GC-MS, they are often derivatized to more volatile esters to improve their chromatographic behavior. usu.ac.id This technique is useful for identifying and quantifying short-chain unsaturated acids in various matrices. shimadzu.comnih.gov
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques used to characterize the functional groups and conjugated systems within a molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule, and it is particularly useful for identifying conjugated systems. The conjugated dienoic acid structure of this compound is expected to result in a strong absorption in the UV region. The position of the maximum absorbance (λmax) is indicative of the extent of the π-electron system. For comparison, the parent compound, (2E)-penta-2,4-dienoic acid, has a reported λmax, but specific experimental UV-Vis data for the 4-methyl derivative is not publicly documented.
Due to the lack of publicly available experimental data, a data table for the spectroscopic characteristics of this compound cannot be compiled at this time.
X-ray Crystallography for Absolute Configuration Determination
X-ray crystallography is a powerful analytical technique that can determine the precise three-dimensional arrangement of atoms in a crystalline solid. This method is the gold standard for the determination of the absolute configuration of chiral molecules. The process involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to generate an electron density map, from which the positions of the individual atoms can be determined.
For a chiral compound, X-ray crystallography can distinguish between the two enantiomers by analyzing the anomalous scattering of the X-rays. This allows for the unambiguous assignment of the R or S configuration at each stereocenter. It is important to note that the target molecule, this compound, is itself achiral and therefore does not have an absolute configuration to be determined. This technique would, however, be invaluable for determining the absolute configuration of any chiral derivatives of the acid.
Should this compound be reacted with a chiral molecule to form a new derivative, single crystal X-ray diffraction would be the definitive method to establish the derivative's three-dimensional structure. For instance, if the carboxylic acid were to form an amide or an ester with a chiral amine or alcohol, respectively, X-ray analysis of a suitable crystal could confirm the stereochemistry of the resulting diastereomer. This would not only reveal the structure of the derivative but also confirm the relative configuration of the newly introduced chiral center in relation to the known chirality of the starting amine or alcohol. Despite the utility of this method, a search of scientific literature did not yield any studies involving single crystal X-ray diffraction of derivatives of this compound.
The advanced Mosher's method is a sophisticated NMR technique used to determine the absolute configuration of chiral secondary alcohols and amines. umn.edunih.gov The method involves the formation of diastereomeric esters (or amides) by reacting the chiral alcohol (or amine) with the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. umn.edu
The underlying principle is that the phenyl group in the Mosher's acid reagent creates a distinct anisotropic effect in the resulting diastereomers. illinois.edu This leads to predictable shielding or deshielding of the protons near the chiral center in the ¹H NMR spectrum. illinois.edu By comparing the ¹H NMR spectra of the (R)-MTPA and (S)-MTPA esters, a difference in chemical shifts (Δδ = δS - δR) can be calculated for the protons on either side of the carbinol carbon. mdpi.com The sign of these Δδ values can be correlated to a conformational model of the esters, allowing for the assignment of the absolute configuration of the original alcohol. umn.eduspringernature.com
As this compound is an achiral carboxylic acid, the Mosher's method is not directly applicable to it. The technique is designed for determining the configuration of chiral alcohols or amines. However, it could be used in a multi-step process where a chiral derivative of the acid is synthesized that contains a secondary alcohol. For example, if the carboxylic acid group was reduced and the double bonds were hydroxylated to create a chiral diol, Mosher's method could then be applied to determine the absolute configuration of the alcohol centers. Currently, there are no published research findings detailing the application of the advanced Mosher's method to derivatives of this compound.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in understanding the electronic properties and reactivity of molecules. Despite the utility of these methods, no specific studies employing quantum chemical calculations on "(2E)-4-methylpenta-2,4-dienoic acid" have been found in the public domain.
Electronic Structure and Reactivity Predictions
There are no published studies detailing the electronic structure or making specific reactivity predictions for "this compound." Such a study would typically involve calculations of molecular orbitals (HOMO/LUMO), electrostatic potential maps, and reactivity descriptors, but this research has not been conducted or published for this compound.
Prediction of Spectroscopic Parameters (e.g., NMR, ECD)
Detailed theoretical predictions of spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts or Electronic Circular Dichroism (ECD) spectra for "this compound" are not available in the scientific literature. While computational software can predict such parameters, no peer-reviewed research has published these findings for this molecule.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are key to understanding the three-dimensional structure and dynamic behavior of molecules. At present, there is no evidence of such studies being performed and published for "this compound."
Conformational Analysis and Stability Studies
A comprehensive conformational analysis to identify stable conformers and study the energetic landscape of "this compound" has not been reported in the literature. Such studies are crucial for understanding the molecule's flexibility and preferred shapes, which influence its physical properties and biological activity.
Ligand-Protein Docking for Biological Target Prediction
There are no published ligand-protein docking studies to predict potential biological targets for "this compound." This type of computational screening is essential in the early stages of drug discovery to identify proteins with which the molecule might interact, but this research has not been made public for this specific compound.
Structure-Activity Relationship (SAR) Modeling
Structure-Activity Relationship (SAR) modeling is used to understand how the chemical structure of a compound influences its biological activity. Due to the lack of biological activity data and related analogue studies, no SAR models have been developed or published for "this compound."
Quantitative Structure-Activity Relationships (QSAR) for Biological Efficacy
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties that are critical for a compound's efficacy, QSAR models can be used to predict the activity of newly designed molecules, thereby prioritizing synthetic efforts and reducing the need for extensive experimental screening nih.govnih.govdergipark.org.tr.
Given the structural similarity of this compound to sorbic acid and other unsaturated fatty acids known to possess antimicrobial and antifungal properties, a QSAR study could be instrumental in optimizing its potential as an antimicrobial agent nih.govnih.govhomebrewtalk.comssu.ac.irresearchgate.netnih.gov. A hypothetical QSAR study for a series of this compound analogs could be designed to explore the structural requirements for antifungal activity.
Hypothetical QSAR Study Design:
A theoretical QSAR study would involve the following steps:
Dataset Compilation: A dataset of this compound and its virtual analogs would be created. Modifications would be made to the parent structure, such as altering the substituents on the carbon backbone and modifying the carboxylic acid group.
Descriptor Calculation: For each analog, a wide range of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties.
Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), would be employed to develop a QSAR model that correlates the calculated descriptors with the hypothetical biological activity (e.g., antifungal activity expressed as the negative logarithm of the minimum inhibitory concentration, pMIC).
Model Validation: The predictive power of the developed QSAR model would be rigorously validated using both internal and external validation techniques to ensure its robustness and reliability.
Illustrative Data for a Hypothetical QSAR Study:
To illustrate this, consider the following hypothetical data for a series of this compound analogs and their theoretical antifungal activity.
| Compound ID | R1-Substituent | R2-Substituent | LogP (Hydrophobicity) | Molar Refractivity (Steric) | Dipole Moment (Electronic) | Hypothetical pMIC |
| 1 | -H | -H | 1.85 | 35.2 | 2.1 | 4.2 |
| 2 | -CH3 | -H | 2.35 | 39.8 | 2.0 | 4.5 |
| 3 | -Cl | -H | 2.56 | 38.1 | 2.8 | 4.8 |
| 4 | -H | -OH | 1.55 | 36.0 | 3.2 | 3.9 |
| 5 | -H | -NH2 | 1.40 | 37.5 | 3.5 | 3.7 |
This table is for illustrative purposes only and does not represent real experimental data.
From such a study, a hypothetical QSAR equation might be derived, for instance: pMIC = 0.5 * LogP + 0.02 * Molar Refractivity - 0.1 * Dipole Moment + constant
This equation would suggest that increased hydrophobicity and steric bulk, coupled with a lower dipole moment, could enhance the antifungal activity of these compounds. Such insights are invaluable for the rational design of more effective derivatives.
Pharmacophore Development for Ligand Design
Pharmacophore modeling is another powerful computational tool used in drug design to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target and elicit a biological response. A pharmacophore model serves as a 3D query to screen large compound libraries for molecules with the desired structural features, a process known as virtual screening sdiarticle5.comnih.govresearchgate.netunich.itmdpi.com.
For this compound, assuming a potential antifungal mechanism of action, a pharmacophore model could be developed to guide the design of novel ligands targeting a key fungal enzyme. The development of such a model can be either ligand-based, using the structures of known active compounds, or structure-based, if the 3D structure of the biological target is available.
Key Pharmacophoric Features of this compound:
Based on its chemical structure, the key pharmacophoric features of this compound that would likely be important for its biological activity include:
Hydrogen Bond Acceptor: The oxygen atom of the carbonyl group in the carboxylic acid moiety.
Hydrogen Bond Donor: The hydroxyl group of the carboxylic acid.
Hydrophobic Features: The conjugated diene system and the methyl group contribute to the molecule's hydrophobicity.
Negative Ionizable Feature: The carboxylic acid group can be deprotonated at physiological pH, providing a potential ionic interaction point.
Hypothetical Pharmacophore Model for Antifungal Activity:
A hypothetical pharmacophore model for antifungal agents based on the this compound scaffold could consist of a specific 3D arrangement of these features.
| Pharmacophoric Feature | Description | Potential Role in Binding |
| Hydrogen Bond Acceptor (HBA) | The carbonyl oxygen of the carboxylic acid. | Forms hydrogen bonds with amino acid residues in the active site of a target enzyme. |
| Hydrogen Bond Donor (HBD) | The hydroxyl group of the carboxylic acid. | Donates a hydrogen bond to an acceptor group in the target's active site. |
| Hydrophobic (HY) | The conjugated diene system and methyl group. | Engages in van der Waals interactions with nonpolar residues in the binding pocket. |
| Negative Ionizable (NI) | The carboxylate group. | Forms ionic bonds or salt bridges with positively charged residues. |
This pharmacophore model could then be used to search for new molecules that possess a similar arrangement of these key features, potentially leading to the discovery of novel and more potent antifungal compounds. The integration of QSAR and pharmacophore modeling provides a synergistic approach to understanding the structure-activity relationships of this compound and accelerating the design of new therapeutic agents.
Applications in Chemical and Biological Research As a Tool
As a Versatile Building Block in Organic Synthesis
(2E)-4-methylpenta-2,4-dienoic acid possesses a conjugated diene system and a carboxylic acid functional group, making it a potentially useful, yet underexplored, building block in organic synthesis.
Precursor for Complex Natural Product Synthesis
There is currently no specific documented evidence in peer-reviewed literature of this compound being utilized as a precursor in the total synthesis of complex natural products. In principle, its conjugated diene structure could participate in cycloaddition reactions, such as the Diels-Alder reaction, to form six-membered rings, a common motif in many natural products. The carboxylic acid moiety offers a handle for various chemical transformations, including amide bond formation, esterification, and reduction to an alcohol.
Intermediate in Material Science Research (e.g., Polymer Chemistry)
Model System for Mechanistic Organic Chemistry Studies
The structure of this compound, featuring a conjugated system, makes it a potential candidate for studying various reaction mechanisms. However, there is no specific literature available where it has been used as a model system to investigate reaction kinetics, stereochemistry, or the influence of substituents on reactivity in reactions such as electrophilic additions or pericyclic reactions.
Probe for Elucidating Biological Pathways and Mechanisms (e.g., enzyme assays)
There is no published research detailing the use of this compound as a molecular probe to investigate biological pathways or in enzyme assays. While short-chain fatty acids and other unsaturated carboxylic acids are known to have biological activities, the specific interactions of this compound with biological systems have not been reported.
An Exploration of Emerging Research and Future Directions for this compound
While dedicated research on the chemical compound this compound is in its nascent stages, the broader landscape of chemical and biological sciences offers a fertile ground for speculating on its future research trajectories. This article delves into the emerging research areas and future perspectives for this compound, drawing parallels from studies on analogous molecules and related scientific fields. The focus will be on the potential for developing novel analogs, exploring sustainable synthesis methods, understanding its ecological roles, and integrating advanced "omics" technologies for deeper biological insights.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (2E)-4-methylpenta-2,4-dienoic acid, and how are reaction conditions optimized?
- Methodological Answer : The compound is synthesized via ester intermediates, such as the methyl ester derivative, which is prepared using coupling reagents like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) in dichloromethane with DIPEA (N,N-diisopropylethylamine) as a base. Hydrolysis of the ester under acidic or basic conditions yields the free acid . Optimization involves controlling temperature (e.g., 0°C for coupling reactions) and stoichiometric ratios of reagents to minimize side products .
Q. How is the stereochemical configuration of this compound confirmed experimentally?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. The trans (E) configuration of the double bonds is confirmed via coupling constants (J values) between vicinal protons (typically >15 Hz for trans alkenes). Nuclear Overhauser Effect (NOE) experiments further validate spatial proximity of substituents .
Q. What spectroscopic techniques characterize this compound, and how are spectral markers interpreted?
- Methodological Answer :
- 1H NMR : Peaks at δ 5.8–6.8 ppm indicate conjugated double bonds; methyl groups appear as singlets near δ 2.1–2.3 ppm.
- 13C NMR : Carboxylic acid carbons resonate at δ 170–175 ppm, while sp² carbons appear at δ 120–140 ppm.
- IR : A strong absorption at ~1700 cm⁻¹ confirms the carboxylic acid group, and C=C stretches appear near 1600 cm⁻¹.
- Mass Spectrometry (MS) : Molecular ion peaks at m/z 126 (C₆H₈O₂⁺) confirm the molecular weight .
Advanced Research Questions
Q. How can Density Functional Theory (DFT) predict the reactivity of this compound in different solvents?
- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) model the compound’s electron density, HOMO-LUMO gaps, and solvation effects. Solvent polarity is simulated using continuum models (e.g., PCM), predicting stability trends in polar vs. nonpolar media. Experimental validation involves measuring reaction rates in solvents like DMSO (polar) or toluene (nonpolar) .
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies of derivatives?
- Methodological Answer : Discrepancies often arise from bioavailability or metabolic instability. Strategies include:
- Structural Modifications : Adding methyl groups (as in ODH/ODB derivatives) to enhance metabolic resistance .
- Pharmacokinetic Profiling : Assessing plasma stability and tissue distribution via LC-MS/MS.
- Dose-Response Calibration : Testing multiple concentrations to identify thresholds for efficacy-toxicity balance .
Q. What experimental design considerations are critical for evaluating HDAC inhibitory activity?
- Methodological Answer :
- Assay Selection : Use fluorogenic substrates (e.g., acetylated lysine derivatives) to measure HDAC activity.
- Controls : Include positive controls (e.g., SAHA) and negative controls (DMSO-only).
- IC₅₀ Determination : Perform dose-response curves with triplicate measurements to calculate inhibition potency.
- Cellular Validation : Confirm activity in cancer cell lines (e.g., A549) via Western blot for acetylated histone H3 .
Data Contradiction Analysis
Q. How should researchers address variability in synthetic yields reported for this compound derivatives?
- Methodological Answer : Yield discrepancies may stem from reagent purity or reaction scalability. Mitigation steps:
- Reagent Quality : Use freshly distilled DIPEA and anhydrous solvents to avoid side reactions.
- Scale-Up Optimization : Test small-scale reactions (0.1 mmol) before scaling to 10 mmol.
- Analytical Rigor : Quantify yields via HPLC with UV detection (λ = 254 nm) to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
